2-{[Benzyl(methyl)amino]methyl}-4-fluoroaniline
Overview
Description
“2-{[Benzyl(methyl)amino]methyl}-4-fluoroaniline” is a chemical compound with the molecular formula C15H17FN2 . It has an average mass of 244.307 Da and a monoisotopic mass of 244.137573 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 15 carbon atoms, 17 hydrogen atoms, 1 fluorine atom, and 2 nitrogen atoms . The exact structure can be determined using techniques like X-ray crystallography, NMR spectroscopy, etc., which are not mentioned in the available resources.Scientific Research Applications
Hemoglobin Adduct Formation
4,4'-Methylenedianiline (MDA), a metabolite of 4, 4'-methylenediphenyl diisocyanate (MDI) and structurally related to 2-{[Benzyl(methyl)amino]methyl}-4-fluoroaniline, demonstrates the formation of hemoglobin (Hb) adducts through peroxidative oxidation, indicating its potential bioactivation pathway and genotoxicity. The study emphasizes the significance of hemoglobin adduct analysis for understanding reactive intermediates in vivo and suggests the potential of similar aromatic amines for bioactivation pathways (Kautiainen, Wachtmeister, & Ehrenberg, 1998).
Synthesis of Primary Amino Acid Derivatives
Primary amino acid derivatives (PAADs), like this compound, exhibit pronounced activities in whole animal anticonvulsant models and neuropathic pain models. The research underscores the role of substituents at the benzylamide site in influencing the anticonvulsant activities of PAADs, demonstrating the structure-activity relationship and the potential of such compounds in medical applications (King et al., 2011).
Metabolic Pathway Investigation
The metabolism of aromatic amines similar to this compound, such as 3-methyl-4-trifluoromethylaniline, has been characterized, revealing major metabolic pathways involving amine N-acetylation and methyl group C-oxidation. This study provides a deeper understanding of the metabolic fate and potential toxicity of such compounds in biological systems (Scarfe et al., 1999).
Vasodilator Responses Study
Compounds structurally related to this compound, such as 4-({(4-Carboxybutyl)[2-(5-fluoro-2-{[4'-(trifluoromethyl)biphenyl-4-yl]methoxy}phenyl)ethyl]amino}methyl)benzoic acid, have been explored for their vasodilator activity, indicating their potential therapeutic use in treating cardiovascular diseases (Pankey et al., 2011).
Mechanism of Action
Target of Action
The compound “2-{[Benzyl(methyl)amino]methyl}-4-fluoroaniline” is an aromatic amine. Aromatic amines are a class of compounds that can interact with various biological targets, including enzymes and receptors . The specific target would depend on the exact structure and properties of the compound.
Mode of Action
Aromatic amines can participate in various chemical reactions, such as nucleophilic substitution . They can act as bases, accepting a proton to form a positively charged ammonium ion, or as nucleophiles, donating a pair of electrons to form a new bond .
Biochemical Pathways
The exact biochemical pathways affected by “this compound” would depend on its specific target. Aromatic amines can be involved in a wide range of biochemical processes, including signal transduction, enzymatic catalysis, and more .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “this compound” would depend on its physical and chemical properties. Aromatic amines, in general, can be absorbed through various routes, distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .
Result of Action
The molecular and cellular effects of “this compound” would depend on its specific target and mode of action. It could potentially alter enzyme activity, modulate receptor signaling, or have other effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of “this compound”. For instance, the basicity of amines can be influenced by pH, which can affect their ability to interact with targets .
Properties
IUPAC Name |
2-[[benzyl(methyl)amino]methyl]-4-fluoroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2/c1-18(10-12-5-3-2-4-6-12)11-13-9-14(16)7-8-15(13)17/h2-9H,10-11,17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPBREKFEEPNWGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)CC2=C(C=CC(=C2)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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